molecular formula C26H13N3O6 B11095319 6-nitro-2-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione

6-nitro-2-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B11095319
M. Wt: 463.4 g/mol
InChI Key: QEMGIUCIRMYOMI-UHFFFAOYSA-N
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Description

6-nitro-2-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound with a unique structure that includes nitro, benzoxazin, and isoquinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitro-2-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route starts with the condensation of 2-amino-5-nitrobenzoic acid with benzoyl chloride in the presence of pyridine as a solvent, maintaining the temperature between 0–5°C . This intermediate is then further reacted with other reagents to form the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

6-nitro-2-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzoxazin and isoquinoline moieties can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as pyridine, dichloromethane, and ethanol are frequently used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the benzoxazin or isoquinoline rings.

Scientific Research Applications

6-nitro-2-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

Mechanism of Action

The mechanism of action of 6-nitro-2-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, and disrupt their normal function. The nitro group and the benzoxazin moiety may play crucial roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-nitro-2-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its combination of nitro, benzoxazin, and isoquinoline moieties This combination imparts distinct chemical and biological properties that are not found in other similar compounds

Properties

Molecular Formula

C26H13N3O6

Molecular Weight

463.4 g/mol

IUPAC Name

6-nitro-2-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C26H13N3O6/c30-24-18-6-3-5-17-21(29(33)34)13-12-19(22(17)18)25(31)28(24)15-10-8-14(9-11-15)23-27-20-7-2-1-4-16(20)26(32)35-23/h1-13H

InChI Key

QEMGIUCIRMYOMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)N4C(=O)C5=C6C(=C(C=C5)[N+](=O)[O-])C=CC=C6C4=O

Origin of Product

United States

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